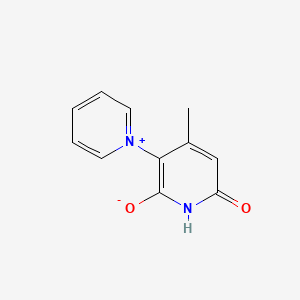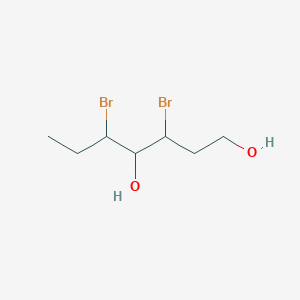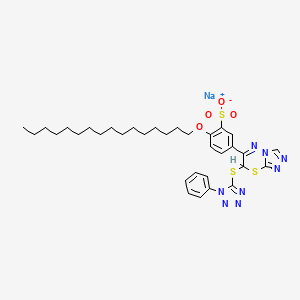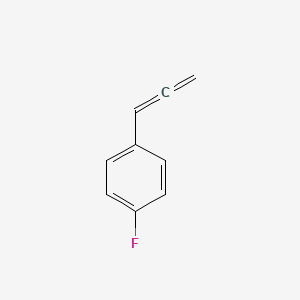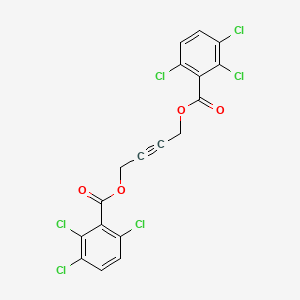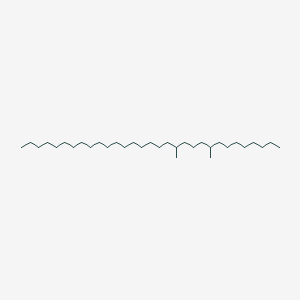![molecular formula C10H8ClI2NO2 B14464587 [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate CAS No. 73623-01-5](/img/structure/B14464587.png)
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diiodopropenyl group and a chlorophenylcarbamate moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate typically involves the reaction of 2,3-diiodopropene with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The diiodopropenyl group can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
科学的研究の応用
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its biological effects.
類似化合物との比較
Similar Compounds
[(E)-2,3-diiodoprop-2-enyl] N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is unique due to the presence of both diiodopropenyl and chlorophenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
73623-01-5 |
|---|---|
分子式 |
C10H8ClI2NO2 |
分子量 |
463.44 g/mol |
IUPAC名 |
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClI2NO2/c11-7-1-3-9(4-2-7)14-10(15)16-6-8(13)5-12/h1-5H,6H2,(H,14,15)/b8-5+ |
InChIキー |
QZUQFKOMNKENQP-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1NC(=O)OC/C(=C\I)/I)Cl |
正規SMILES |
C1=CC(=CC=C1NC(=O)OCC(=CI)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
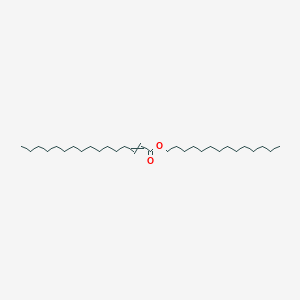
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

